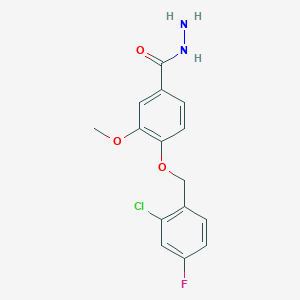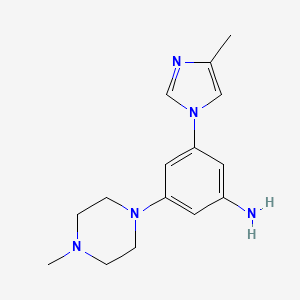
3-(4-Methyl-1H-imidazol-1-yl)-5-(4-methylpiperazin-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methyl-1H-imidazol-1-yl)-5-(4-methylpiperazin-1-yl)aniline is a complex organic compound that features both imidazole and piperazine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-1H-imidazol-1-yl)-5-(4-methylpiperazin-1-yl)aniline typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole and piperazine intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the intermediates are synthesized and then coupled. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methyl-1H-imidazol-1-yl)-5-(4-methylpiperazin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
3-(4-Methyl-1H-imidazol-1-yl)-5-(4-methylpiperazin-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 3-(4-Methyl-1H-imidazol-1-yl)-5-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(2-Isopropyl-1H-imidazol-1-yl)methyl]aniline
- 4-(4-Methyl-1H-imidazol-1-yl)aniline
- 5-(4-Methylpiperazin-1-yl)aniline
Uniqueness
3-(4-Methyl-1H-imidazol-1-yl)-5-(4-methylpiperazin-1-yl)aniline is unique due to its dual functional groups, which provide a versatile platform for chemical modifications and applications. Its structure allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields.
Propiedades
Fórmula molecular |
C15H21N5 |
|---|---|
Peso molecular |
271.36 g/mol |
Nombre IUPAC |
3-(4-methylimidazol-1-yl)-5-(4-methylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C15H21N5/c1-12-10-20(11-17-12)15-8-13(16)7-14(9-15)19-5-3-18(2)4-6-19/h7-11H,3-6,16H2,1-2H3 |
Clave InChI |
HJLONKMRJDDYGC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C=N1)C2=CC(=CC(=C2)N)N3CCN(CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B13003118.png)

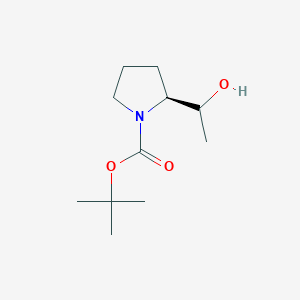
![9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene-3,9-dicarboxylate](/img/structure/B13003131.png)
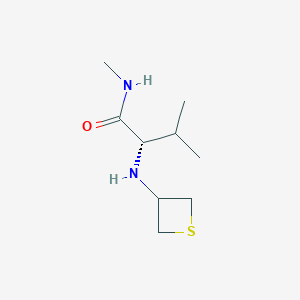
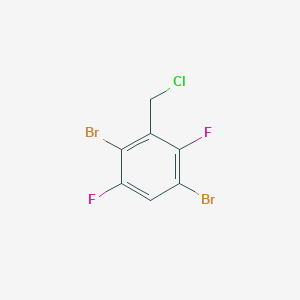

![6-Phenyl-3-propylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13003147.png)
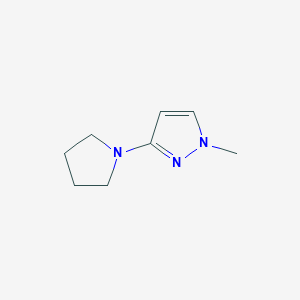
![2-(2-Cyclopropyl-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B13003157.png)
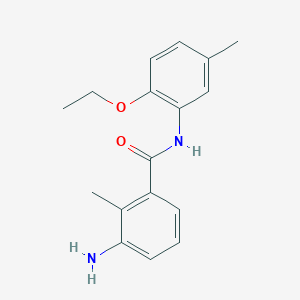
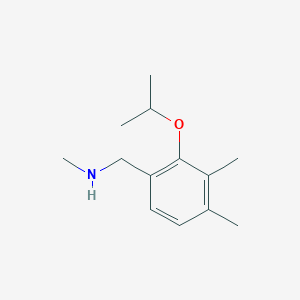
![2-(2'-Methyl-1H,2'H-[3,3'-bipyrazol]-1-yl)acetic acid](/img/structure/B13003168.png)
